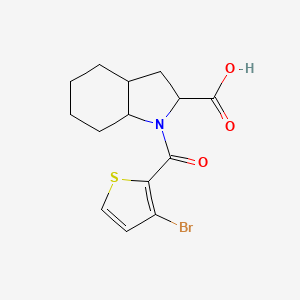
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea, also known as CDU, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. CDU is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH) which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that play a critical role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, CDU increases the levels of EETs in the body, which has been shown to have beneficial effects in various disease models.
Mecanismo De Acción
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea acts as a potent inhibitor of sEH, which is involved in the metabolism of EETs. By inhibiting sEH, 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea increases the levels of EETs in the body, which has been shown to have beneficial effects in various disease models. EETs have been shown to have anti-inflammatory, vasodilatory, and analgesic effects, which may explain the beneficial effects of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea in various disease models.
Biochemical and physiological effects:
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been shown to have various biochemical and physiological effects. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea increases the levels of EETs in the body, which has been shown to have anti-inflammatory, vasodilatory, and analgesic effects. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has several advantages for use in lab experiments. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea is a small molecule inhibitor that is easy to synthesize and has high purity. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been extensively studied for its potential therapeutic applications, making it a useful tool for studying the role of sEH and EETs in various disease models.
One limitation of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea is that it is not selective for sEH and may inhibit other enzymes. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have off-target effects in some disease models, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea. One area of research is the development of more selective sEH inhibitors that do not have off-target effects. Another area of research is the study of the potential therapeutic applications of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea in neurodegenerative diseases. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea may also have potential applications in cancer therapy, as EETs have been shown to have anti-tumor effects. Further research is needed to fully understand the potential therapeutic applications of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea and its mechanism of action.
Métodos De Síntesis
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea can be synthesized using a multi-step synthetic route that involves the condensation of 3-cyanophenyl isocyanate with 1,3-dihydroxyacetone. The resulting intermediate is then treated with a reducing agent to yield 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea. The synthesis of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has beneficial effects in hypertension, inflammation, pain, and cardiovascular disease. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-5-8-2-1-3-9(4-8)13-11(17)14-10(6-15)7-16/h1-4,10,15-16H,6-7H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHRGQIBRNIPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC(CO)CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]pentanenitrile](/img/structure/B7590056.png)
![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)
![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
